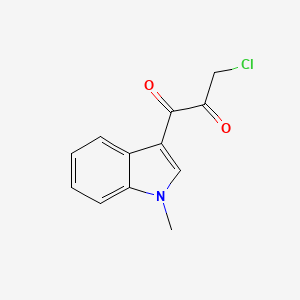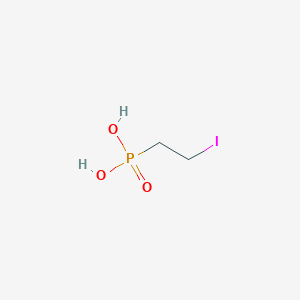![molecular formula C6H8BrIO B15296629 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a bromine and an iodine atom attached to a bicyclic hexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be facilitated by photochemistry . This approach allows for the efficient formation of the bicyclic structure with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of photochemical synthesis and cycloaddition reactions can be scaled up for industrial applications. The use of photochemical reactors and controlled reaction conditions would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of bioactive molecules.
Material Science: Its properties can be exploited in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can interact with molecular targets through substitution or addition reactions, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic compound without the bromine and iodine substituents.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Eigenschaften
Molekularformel |
C6H8BrIO |
|---|---|
Molekulargewicht |
302.94 g/mol |
IUPAC-Name |
4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H8BrIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2 |
InChI-Schlüssel |
QMBIUOJMRRBQFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)CI)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)







![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)




![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
